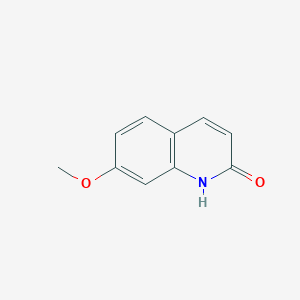

7-Methoxyquinolin-2(1H)-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-methoxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-8-4-2-7-3-5-10(12)11-9(7)6-8/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHADULCABPIFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652350 | |

| Record name | 7-Methoxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23981-26-2 | |

| Record name | 7-Methoxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-1,2-dihydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 7 Methoxyquinolin 2 1h One and Its Derivatives

Established Reaction Pathways for the 2-Quinolinone Core Synthesis

The construction of the fundamental 2-quinolinone core can be achieved through several classical and modern synthetic reactions. These methods offer different approaches to assembling the bicyclic system, often starting from substituted anilines or other aromatic precursors.

Friedländer Reaction and Modern Adaptations

The Friedländer synthesis is a well-established method for constructing quinoline (B57606) rings, which involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive methylene (B1212753) group. chemrj.org In the context of 7-methoxyquinolin-2(1H)-one, this would typically involve a reaction between a suitably substituted 2-aminobenzaldehyde (B1207257) and a compound like an ester of malonic acid. Modern adaptations of this reaction often focus on improving yields and simplifying reaction conditions through the use of different catalysts or reaction media. For instance, the synthesis of 6-methoxy-3-(phenylcarbonyl)quinolin-4(1H)-one, a related structure, primarily employs the Friedländer synthesis by condensing aniline (B41778) derivatives with carbonyl compounds in the presence of acid or base catalysts. evitachem.com

Gould-Jacobs Cyclization and Related Heterocyclic Formations

The Gould-Jacobs reaction provides a versatile pathway to 4-hydroxyquinolines, which can exist in tautomeric equilibrium with 4-quinolinones. wikipedia.org The process begins with the condensation of an aniline derivative with an alkoxymethylenemalonic ester, followed by a thermal cyclization. wikipedia.orgablelab.eu For the synthesis of derivatives related to this compound, 3-methoxyaniline would be a key starting material. The reaction proceeds through an anilidomethylenemalonic ester intermediate, which then undergoes a 6-electron cyclization to form the quinoline core. wikipedia.org This method is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org Subsequent saponification and decarboxylation can yield the corresponding 4-hydroxyquinoline. wikipedia.org

Table 1: Comparison of Friedländer and Gould-Jacobs Reactions for Quinolinone Synthesis

| Feature | Friedländer Reaction | Gould-Jacobs Reaction |

|---|---|---|

| Starting Materials | o-aminobenzaldehyde/ketone + active methylene compound chemrj.org | Aniline derivative + alkoxymethylenemalonic ester wikipedia.org |

| Key Intermediate | Imine formed in situ | Anilidomethylenemalonic ester wikipedia.org |

| Initial Product | Substituted quinoline | 4-hydroxy-3-carboalkoxyquinoline wikipedia.org |

| Reaction Conditions | Typically acid or base catalyzed chemrj.orgevitachem.com | High temperature for cyclization ablelab.eu |

Palladium-Catalyzed Cyclization, C-H Activation, and Cross-Coupling Processes

Modern synthetic organic chemistry has seen a surge in the use of palladium-catalyzed reactions for the construction of complex heterocyclic systems. researchgate.netnih.gov These methods are valued for their mild reaction conditions and tolerance of a wide range of functional groups. nih.gov The synthesis of quinolin-2(1H)-ones can be achieved through various palladium-catalyzed strategies, including intramolecular C-H amidation and other cross-coupling reactions. nih.govacs.org

One approach involves the Heck coupling of iodo derivatives of methoxylated pivaloylaminobenzenes with methyl acrylate, followed by an acid-mediated cyclization to yield methoxyquinolin-2(1H)-ones. nih.gov Another strategy describes the synthesis of 4-aryl-2-quinolinones via a palladium-catalyzed C(sp2)−H functionalization and intramolecular amidation sequence. acs.org Furthermore, palladium-catalyzed oxidative annulation of acrylamides with arynes has been developed as a one-step method to produce a variety of quinolinones with high efficiency. acs.org These advanced methods provide powerful tools for accessing structurally diverse quinolinone derivatives.

Electrophilic Aromatic Substitution Strategies (e.g., Reimer-Tiemann, Vilsmeier-Haack, Duff Aldehyde Synthesis)

Electrophilic aromatic substitution reactions are fundamental in modifying aromatic rings. While often used for derivatization, they can also be part of a strategy to build the quinoline core. The Vilsmeier-Haack reaction, for instance, can be used to synthesize 2-chloro-3-formylquinolines from N-arylacetamides, which are key intermediates for further transformations. benthamdirect.comresearchgate.net This reaction involves the electrophilic substitution of an activated aromatic ring with a halomethyleniminium salt. farmaceut.org

The Reimer-Tiemann reaction, which typically involves the ortho-formylation of phenols using chloroform (B151607) and a strong base, can also be applied to other electron-rich aromatic compounds to introduce a formyl group, which can then be elaborated to form a heterocyclic ring. adda247.com The reaction proceeds through a dichlorocarbene (B158193) intermediate. chemistnotes.com While direct application to form the quinolinone ring is less common, these electrophilic substitution reactions are crucial for introducing functional groups onto a pre-existing benzene (B151609) or quinoline ring, which can then be used in subsequent cyclization steps. nih.gov Computational studies have been employed to understand the selectivity of these formylation reactions on quinoline derivatives. nih.gov

Visible Light-Mediated Synthesis from Quinoline N-oxides

A greener and more atom-economical approach to quinolin-2(1H)-ones involves the use of visible light photocatalysis. rsc.orgresearchgate.net This method utilizes easily accessible quinoline N-oxides as starting materials and converts them to the corresponding 2-quinolones. rsc.org The reaction is often reagent-free, proceeds with low catalyst loading, and produces high yields without undesirable byproducts. researchgate.net This photocatalytic approach offers a significant advantage over traditional methods that may require harsh conditions or stoichiometric reagents. researchgate.net The robustness of this methodology has been demonstrated by scaling it up to the gram scale. rsc.org Mechanistic studies suggest the reaction can proceed through the formation of an electron-donor-acceptor (EDA) complex, leading to the generation of radical intermediates that ultimately form the desired product. chemrxiv.org

Derivatization Strategies for Substituted this compound Analogues

Once the this compound core is synthesized, various derivatization strategies can be employed to create a library of analogues with diverse functionalities. These modifications are crucial for tuning the molecule's properties for specific applications.

Research has shown that the 4-hydroxy-7-methoxyquinolin-2(1H)-one intermediate can be reacted with various binucleophilic reagents to synthesize novel polyfused heterocyclic compounds. researchgate.net Additionally, the hydroxyl group can be a handle for introducing other functionalities. For instance, demethylation of the methoxy (B1213986) group can be achieved using reagents like boron tribromide (BBr₃). google.com

Furthermore, the quinolinone scaffold can undergo reactions at various positions. For example, condensation reactions at the active methylene group at C3 are possible. The synthesis of pyrimidine-quinolone hybrids has been achieved through a microwave-assisted aromatic nucleophilic substitution reaction between 3-(((aminophenyl)thio)methyl)quinolin-2(1H)-ones and 4-aryl-2-chloropyrimidines. nih.gov Additionally, peptide coupling reactions have been used to create hydrazide derivatives from corresponding quinoline hydrazones. mdpi.com These examples highlight the versatility of the this compound core for further chemical exploration.

Functionalization via Alkylation and Arylation at Nitrogen and Oxygen Centers

The reactivity of the nitrogen and oxygen atoms in the this compound ring system allows for diverse functionalization through alkylation and arylation reactions. These modifications are pivotal for tuning the electronic and steric properties of the molecule, which can significantly influence its biological activity.

Alkylation of hydroxyl-substituted quinolin-2(1H)-one precursors is a common strategy. These reactions can be followed by further modifications, such as reaction with hydroxylamine (B1172632) (NH₂OH) or sodium azide (B81097) (NaN₃) through a Schmidt reaction, to introduce oxime and amide functionalities, respectively. nih.gov Palladium-catalyzed C–H arylation has also been employed for the functionalization of related heterocyclic systems, such as carbazole-3-carboxamides, using directing groups like 8-aminoquinoline (B160924). thieme-connect.comresearchgate.net This methodology offers a pathway to introduce aryl groups at specific positions. The choice of directing group, such as 8-aminoquinoline or 2-(methylthio)aniline, has been shown to be crucial for the successful Pd(II)-catalyzed β-C–H arylation and alkylation of carbazole (B46965) carboxamides. thieme-connect.comresearchgate.netresearchgate.net

The table below summarizes some key findings in the alkylation and arylation of quinolinone-related structures.

| Reaction Type | Reagents and Conditions | Product Type | Ref. |

| Alkylation | Hydroxyl precursors, alkylating agents | Alkoxyquinolin-2(1H)-ones | nih.gov |

| C-H Arylation | Pd(II) catalyst, directing group (e.g., 8-aminoquinoline), aryl source | Arylated heterocycles | thieme-connect.com |

| C-H Alkylation | Pd(II) catalyst, directing group (e.g., 2-(methylthio)aniline), alkyl source | Alkylated heterocycles | researchgate.net |

Introduction of Halogenated, Hydroxyl, and Carbonyl Moieties

The introduction of halogen, hydroxyl, and carbonyl groups onto the this compound scaffold provides valuable handles for further synthetic diversification.

Halogenation, particularly bromination, of the quinolinone core can be achieved using reagents like N-bromosuccinimide (NBS). For instance, 3-bromo-4-hydroxy-7-methoxyquinolin-2(1H)-one is a key intermediate that can be synthesized and used for creating more complex heterocyclic systems. researchgate.netresearchgate.net Demethylation of methoxy precursors using reagents like boron tribromide (BBr₃) can yield hydroxylated derivatives. vulcanchem.com

The formylation of 2-quinolones can lead to the unexpected formation of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones). nih.gov This occurs through a 4-formyl-2-quinolone intermediate which then reacts with another molecule of the parent quinolone. nih.gov

Key synthetic transformations are highlighted in the table below.

| Functional Group | Reagents and Conditions | Starting Material | Product | Ref. |

| Bromo | N-Bromosuccinimide (NBS) | 4-hydroxy-7-methoxyquinolin-2(1H)-one | 3-bromo-4-hydroxy-7-methoxyquinolin-2(1H)-one | researchgate.netresearchgate.net |

| Hydroxyl | Boron tribromide (BBr₃) | Methoxy-substituted quinolinone | Hydroxy-substituted quinolinone | vulcanchem.com |

| Carbonyl (Formyl) | DMF/Et₃N | 2-quinolone | 4-formyl-2-quinolone intermediate | nih.gov |

Formation of Polyfused and Condensed Heterocyclic Systems

The this compound framework is an excellent platform for the construction of polyfused and condensed heterocyclic systems. These complex structures are of great interest due to their potential for novel biological activities.

One approach involves the reaction of 4-hydroxy-7-methoxyquinolin-2(1H)-one or its 3-bromo derivative with various binucleophilic reagents. researchgate.netresearchgate.net For example, α,β-unsaturated ketones derived from 7-methoxyquinoline-2,4(1H,3H)-dione can be condensed with hydrazine (B178648) derivatives to yield pyrazole-fused quinolinones. researchgate.net Another strategy involves the reaction of halo-substituted quinolinones with compounds like 2-chloroacetic acid or 2-chloroacetyl chloride to form fused furanone and other heterocyclic structures. researchgate.net Palladium-catalyzed intramolecular C-H arylation of amides has also been utilized to create multiply fused heterocyclic compounds. researchgate.net

The table below showcases examples of these synthetic strategies.

| Reaction Type | Key Reagents | Resulting Heterocycle | Ref. |

| Condensation | Hydrazine derivatives | Pyrazolo[4,3-c]quinolinones | researchgate.net |

| Reaction with binucleophiles | 2-chloroacetic acid, 2-chloroacetyl chloride | Fused furanones | researchgate.net |

| Intramolecular C-H Arylation | Palladium catalyst | Multiply fused heterocycles | researchgate.net |

Synthesis of Amide, Sulfonamide, and Hydrazide Derivatives

The incorporation of amide, sulfonamide, and hydrazide functionalities into the this compound structure is a widely used strategy to generate derivatives with diverse pharmacological profiles.

Amide derivatives can be synthesized through the alkylation of hydroxyl precursors followed by a Schmidt reaction. nih.gov Sulfonamide moieties can be introduced by reacting 4-chloro-7-methoxyquinoline (B1631688) with various sulfa drugs. nih.gov This hybridization strategy aims to combine the biological activities of both the quinoline scaffold and the sulfonamide group. nih.gov The synthesis of sulfonamides often involves the reaction of primary amines with aryl sulfonyl chlorides. ekb.eg Hydrazide derivatives of quinoline-triazoles have been prepared by converting a carboxylate group into a hydrazide, which can then be reacted with aromatic aldehydes to form Schiff bases. derpharmachemica.com

The following table summarizes these synthetic approaches.

| Derivative Type | Synthetic Approach | Key Intermediates/Reagents | Ref. |

| Amide | Alkylation followed by Schmidt reaction | Hydroxyl precursors, NaN₃ | nih.gov |

| Sulfonamide | Reaction with sulfa drugs | 4-chloro-7-methoxyquinoline | nih.gov |

| Hydrazide | Conversion from carboxylate, reaction with aldehydes | Ethyl 1-(7-methoxyquinolin-4-yl)-5-methyl-1H-1,2,3-triazol-4-carboxylate | derpharmachemica.com |

Synthesis of Methylenebis(4-hydroxyquinolin-2(1H)-ones)

An interesting and sometimes unexpected synthetic outcome is the formation of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones). These dimeric structures have shown potential biological activities.

The formation of these compounds has been observed during the formylation of 2-quinolones using a mixture of dimethylformamide (DMF) and triethylamine (B128534) (Et₃N). nih.gov The proposed mechanism involves the in-situ formation of a 4-formyl-2-quinolone intermediate. This intermediate then reacts with a molecule of the parent quinolone under the same reaction conditions to yield the methylene-bridged dimer. nih.gov The structure of these compounds has been confirmed by various spectroscopic methods and X-ray analysis, which revealed an anti-conformation stabilized by hydrogen bonding. nih.gov

Click Chemistry Applications for Triazole Hybrids

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of complex molecules, including quinolone-triazole hybrids. researchgate.netbeilstein-journals.orgdovepress.com This reaction is known for its high efficiency, regioselectivity, and mild reaction conditions. beilstein-journals.org

This methodology has been used to tether quinolone moieties together via a triazole linker. For instance, 4-azido-2-quinolinones can be reacted with terminal alkynes, such as those derived from 3,3'-((4-(prop-2-yn-1-yloxy)phenyl)methylene)bis(4-hydroxyquinolin-2(1H)-ones), in the presence of a copper(I) catalyst to afford complex triazole hybrids in good yields. nih.gov Another example involves the 1,3-dipolar cycloaddition of 4-azido-7-methoxyquinoline with active methylene compounds like acetylacetone (B45752) or ethyl acetoacetate (B1235776) to form 1,2,3-triazole derivatives. derpharmachemica.com These reactions are highly regioselective, typically yielding the 1,4-disubstituted triazole isomer. beilstein-journals.org

The table below illustrates the application of click chemistry in synthesizing quinolone-triazole hybrids.

| Alkyne Component | Azide Component | Catalyst | Product | Ref. |

| 3,3'-((4-(prop-2-yn-1-yloxy)phenyl)methylene)bis(4-hydroxyquinolin-2(1H)-ones) | 4-azido-2-quinolinones | CuI | Triazole-linked bis-quinolone hybrids | nih.gov |

| Acetylacetone / Ethyl acetoacetate | 4-azido-7-methoxyquinoline | - | 1-(7-methoxyquinolin-4-yl)-1,2,3-triazoles | derpharmachemica.com |

| 4-(prop-2-yn-1-yloxy)quinolin-2(1H)-ones | 4-azidoquinolin-2(1H)-ones | - | 4-((1-(2-oxo-1,2-dihydroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)methoxy)quinolin-2(1H)-ones | mdpi.com |

Design and Synthesis of Pyrimidine-Quinolone Hybrids

The synthesis of hybrid molecules that combine the quinolone scaffold with a pyrimidine (B1678525) ring has been explored to develop novel compounds with potential therapeutic applications. nih.govnih.govresearchgate.net

A notable synthetic route involves a green, catalyst-free, microwave-assisted aromatic nucleophilic substitution reaction. nih.govresearchgate.net This reaction is carried out between 3-(((aminophenyl)thio)methyl)quinolin-2(1H)-ones and 4-aryl-2-chloropyrimidines to produce pyrimidine-quinolone hybrids in good to excellent yields. nih.govresearchgate.net The nature of the linker, such as a 2-aminophenylsulfide (U-shaped) or a 4-aminophenylsulfide, has been shown to be a critical factor influencing the properties of the final hybrid molecules. nih.gov Another approach utilizes the Pfitzinger reaction to prepare ethyl quinoline-4-carboxylate (B1235159) intermediates, which are then coupled with 4-aryl-2-chloropyrimidines. mdpi.com

| Quinolone Precursor | Pyrimidine Precursor | Reaction Type | Linker Type | Ref. |

| 3-(((2/4-aminophenyl)thio)methyl)quinolin-2(1H)-ones | 4-aryl-2-chloropyrimidines | Microwave-assisted aromatic nucleophilic substitution | Aminophenylsulfide | nih.govresearchgate.net |

| Ethyl quinoline-4-carboxylate esters | 4-aryl-2-chloropyrimidines | Aminolysis | Aminophenyl | mdpi.com |

Investigation of Regioselectivity and Stereoselectivity in Synthetic Routes

The synthesis of substituted this compound derivatives often presents challenges related to regioselectivity and stereoselectivity. The control of these outcomes is crucial for accessing specific isomers with desired pharmacological profiles. Research into various synthetic strategies has illuminated the directing effects of substituents on the quinolinone core and the role of catalysts and reaction conditions in achieving high selectivity.

Regioselectivity

Regioselectivity, the control over which position on the molecule reacts, is a significant consideration in the functionalization of the this compound scaffold. Key reactions where regioselectivity is paramount include alkylation and palladium-catalyzed cross-coupling reactions.

One of the most studied aspects is the competition between N-alkylation and O-alkylation. The quinolin-2(1H)-one system exists in tautomeric equilibrium with its 2-hydroxyquinoline (B72897) form, presenting two nucleophilic centers: the ring nitrogen (N1) and the exocyclic oxygen (O2). The regiochemical outcome of alkylation is highly dependent on the substitution pattern of the quinolinone ring. A systematic study on the alkylation of various substituted quinolin-2(1H)-ones revealed that the position of substituents dictates the reaction's course. For derivatives with substituents at the C6 and C7 positions, including this compound, alkylation with agents like 2-bromoacetophenone (B140003) or chloroacetone (B47974) under basic conditions (K₂CO₃ in DMF) yields a mixture of N1- and O2-alkylated products, with the N1-alkylated product being predominant. researchgate.net This is attributed to the electronic effects of the substituents. In stark contrast, when the substituent is at the C8 position (e.g., 8-methoxyquinolin-2(1H)-one), the reaction proceeds with exclusive O2-alkylation. researchgate.net This dramatic shift in regioselectivity is governed by the steric hindrance imposed by the C8-substituent, which shields the N1 position and directs the attack to the more accessible oxygen atom. researchgate.net

| Quinolin-2(1H)-one Derivative | Alkylating Agent | Base/Solvent | Product Ratio (N1-alkylation : O2-alkylation) | Primary Factor | Ref. |

| This compound | 2-Bromoacetophenone | K₂CO₃ / DMF | Major : Minor | Electronic | researchgate.net |

| 7-Chloroquinolin-2(1H)-one | 2-Bromoacetophenone | K₂CO₃ / DMF | Major : Minor | Electronic | researchgate.net |

| 8-Methoxyquinolin-2(1H)-one | 2-Bromoacetophenone | K₂CO₃ / DMF | Exclusive O-alkylation | Steric | researchgate.net |

| 8-Chloroquinolin-2(1H)-one | 2-Bromoacetophenone | K₂CO₃ / DMF | Exclusive O-alkylation | Steric | researchgate.net |

Palladium-catalyzed reactions also play a vital role in the synthesis of quinolinone derivatives, where regioselectivity is a key concern. For instance, the synthesis of methoxyquinolin-2(1H)-ones can be achieved via a Heck coupling of iodo-methoxypivaloylaminobenzenes with methyl acrylate, followed by acid-catalyzed cyclization. nih.gov The initial placement of the iodo and amino groups on the benzene ring predetermines the final substitution pattern, making the regioselectivity dependent on the starting material's synthesis. In other palladium-catalyzed reactions, such as carbonylative annulation using unsymmetrical alkynes, mixtures of regioisomers can be formed with low selectivity, posing significant purification challenges. nih.gov

Stereoselectivity

Stereoselectivity, the preferential formation of one stereoisomer over another, is critical when introducing new chiral centers into the this compound structure. A notable example of a highly stereoselective reaction is the aza-Michael addition for the synthesis of complex quinolinone derivatives.

A study demonstrated the convenient and stereoselective synthesis of (E)-ethyl 3-(2-(2-oxo-1,2-dihydroquinolin-4-yl)hydrazono)propanoate derivatives. nih.govresearchgate.net In this procedure, a 4-hydrazinyl-quinolin-2(1H)-one derivative, such as 4-hydrazinyl-6-methoxyquinolin-2(1H)-one, undergoes an aza-Michael addition to ethyl propiolate. The reaction, conducted in refluxing ethanol, proceeds smoothly to yield the corresponding hydrazonopropanoate as a single stereoisomer. nih.govresearchgate.net X-ray crystallographic analysis confirmed the exclusive formation of the E-isomer, highlighting the high degree of stereocontrol exerted by the reaction mechanism. nih.gov This method provides a reliable route to functionalized quinolinones with a defined double bond geometry, which is essential for developing structure-activity relationships.

| Quinolinone Reactant | Michael Acceptor | Conditions | Product | Stereochemical Outcome | Ref. |

| 4-Hydrazinyl-6-methoxyquinolin-2(1H)-one | Ethyl propiolate | Ethanol, Reflux, 6h | (E)-Ethyl 3-(2-(6-methoxy-2-oxo-1,2-dihydroquinolin-4-yl)hydrazono)propanoate | Exclusive E-isomer | nih.govresearchgate.net |

| 4-Hydrazinyl-1-methylquinolin-2(1H)-one | Ethyl propiolate | Ethanol, Reflux, 6h | (E)-Ethyl 3-(2-(1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)hydrazono)propanoate | Exclusive E-isomer | nih.gov |

| 4-Hydrazinyl-6-methylquinolin-2(1H)-one | Ethyl propiolate | Ethanol, Reflux, 6h | (E)-Ethyl 3-(2-(6-methyl-2-oxo-1,2-dihydroquinolin-4-yl)hydrazono)propanoate | Exclusive E-isomer | nih.govresearchgate.net |

These investigations into regioselective and stereoselective synthetic methods are fundamental to advancing the medicinal chemistry of this compound and its analogues, enabling the precise construction of molecules for biological evaluation.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy provides unparalleled insight into the molecular framework of 7-Methoxyquinolin-2(1H)-one by mapping the chemical environments of its constituent protons and carbons.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound offers a detailed picture of the proton distribution. The methoxy (B1213986) group (–OCH₃) protons are readily identified as a sharp singlet. A notable feature in the spectrum of a related compound, 4-hydroxy-7-methoxy-1-methylquinolin-2(1H)-one, is the singlet for the methoxy protons appearing at approximately δ 3.85 ppm. vulcanchem.com This provides a reference point for the methoxy group in the title compound.

The aromatic protons on the quinolinone ring system exhibit characteristic chemical shifts and coupling patterns (J-coupling) that allow for their specific assignment. These patterns are influenced by the electronic effects of the substituents on the ring.

Interactive Data Table: ¹H NMR Chemical Shifts for Quinolinone Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| 4,7-dimethoxyquinolin-2(1H)-one | DMSO-d6 | NH | 11.33 | s | |

| H-5 | 7.65 | d | 8.8 | ||

| H-8 | 6.87 | s | |||

| H-6 | 6.76 | d | 7.7 | ||

| H-3 | 5.73 | s | |||

| 4-OCH₃ | 3.89 | s | |||

| 7-OCH₃ | 3.79 | s | |||

| 7-chloro-4-methoxyquinolin-2(1H)-one | DMSO-d6 | NH | 11.57 | s | |

| H-5 | 7.75 | d | 8.4 | ||

| H-8 | 7.40 | s | |||

| H-6 | 7.19 | d | 8.1 | ||

| H-3 | 5.90 | s | |||

| OCH₃ | 3.92 | s |

Table based on data from reference rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift indicating its electronic environment. The broad range of ¹³C chemical shifts (0-220 ppm) typically allows for the resolution of all carbon signals, even in complex molecules. libretexts.org

Key resonances in the ¹³C NMR spectrum include those for the carbonyl carbon (C-2), the methoxy carbon, and the carbons of the aromatic rings. The carbonyl carbon is characteristically found downfield. For instance, in related quinolinone structures, the carbonyl carbon signal appears around 162-166 ppm. rsc.org The methoxy carbon signal is expected to appear in the range of 55-60 ppm. rsc.org

Interactive Data Table: ¹³C NMR Chemical Shifts for Quinolinone Derivatives

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |

| 4,7-dimethoxyquinolin-2(1H)-one | DMSO-d6 | C-2 | 161.87 |

| C-4 | 164.18 | ||

| C-7 | 163.89 | ||

| C-8a | 140.89 | ||

| C-5 | 124.17 | ||

| C-4a | 110.59 | ||

| C-6 | 108.79 | ||

| C-8 | 98.59 | ||

| C-3 | 94.67 | ||

| 4-OCH₃ | 56.44 | ||

| 7-OCH₃ | 55.80 | ||

| 7-chloro-4-methoxyquinolin-2(1H)-one | DMSO-d6 | C-2 | 163.16 |

| C-4 | 163.69 | ||

| C-8a | 139.78 | ||

| C-7 | 135.82 | ||

| C-5 | 124.69 | ||

| C-6 | 122.01 | ||

| C-4a | 114.96 | ||

| C-8 | 113.86 | ||

| C-3 | 97.40 | ||

| OCH₃ | 56.77 |

Table based on data from reference rsc.org

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are J-coupled, typically those on adjacent carbon atoms, which is invaluable for tracing the proton sequence in the aromatic rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu This allows for the direct assignment of carbon resonances based on the already assigned proton spectrum. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is crucial for establishing long-range connectivity, showing correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). columbia.edu This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the placement of substituents like the methoxy group on the quinolinone framework. columbia.edunih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FT-IR and FT-Raman, provide information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The interpretation of these bands is based on established correlation tables. pressbooks.pub

N-H Stretch : The N-H stretching vibration of the lactam ring is expected in the region of 3400-3100 cm⁻¹.

C=O Stretch : A strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the quinolinone ring is a prominent feature, typically appearing in the range of 1700-1650 cm⁻¹. researchgate.net

C=C Stretch : Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region. libretexts.org

C-O Stretch : The C-O stretching of the methoxy group will give rise to absorptions in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

C-H Bending : Out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring can provide information about the substitution pattern. libretexts.org

In a study of a related compound, 3-bromo-4-hydroxy-7-methoxyquinolin-2(1H)-one, characteristic IR peaks were observed and used for its structural characterization. researchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary vibrational information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. renishaw.com For this compound, the FT-Raman spectrum would be expected to show strong bands for the C=C stretching vibrations of the aromatic rings and the C=O stretching of the quinolinone. The symmetric vibrations of the quinolinone ring system would also be prominent. researchgate.net For example, in methoxy-substituted quinones, the C=O bond vibrations are observed in the 1665-1680 cm⁻¹ region in their Raman spectra. usda.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass. For this compound, with a molecular formula of C₁₀H₉NO₂, the theoretical exact mass can be calculated and compared to experimental values to confirm its identity.

Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer are commonly used. In ESI-TOF analysis, the compound is typically observed as a protonated molecule, [M+H]⁺. The calculated exact mass for the neutral this compound molecule is 175.0633 Da. nih.gov Consequently, the expected m/z for the protonated species [C₁₀H₁₀NO₂]⁺ would be approximately 176.0706.

Experimental data for the isomeric compound, 8-methoxyquinolin-2(1H)-one, shows a measured m/z of 176.0716 for its [M+H]⁺ ion, which is in excellent agreement with the calculated value. rsc.org Similarly, HRMS has been successfully used to confirm the structures of various other complex quinolinone derivatives, demonstrating its reliability in the characterization of this class of compounds. acs.orgtcgls.com

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₉NO₂ | nih.gov |

| Calculated Exact Mass (M) | 175.0633 Da | nih.gov |

| Calculated m/z [M+H]⁺ | 176.0706 | rsc.org |

| Experimental m/z [M+H]⁺ (for isomer 8-methoxyquinolin-2(1H)-one) | 176.0716 | rsc.org |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an essential tool for assessing the purity of a sample and analyzing the composition of complex mixtures. phcogj.comjpmsonline.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. The volatile components, including this compound, are then separated as they travel through a capillary column. The separation is based on the compounds' boiling points and their interactions with the column's stationary phase. msu.edu Each compound elutes from the column at a specific retention time.

Upon exiting the GC column, the separated components enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This process generates a positively charged molecular ion (M⁺) and a series of fragment ions. The resulting mass spectrum displays the relative abundance of these ions as a function of their m/z ratio. The molecular ion peak confirms the molecular weight of the compound, while the fragmentation pattern provides a unique "fingerprint" that aids in its structural identification and confirmation. phcogj.comarabjchem.org This technique is invaluable for monitoring the progress of a reaction by identifying reactants, intermediates, and products within a reaction mixture.

X-ray Diffraction Crystallography for Solid-State Molecular and Crystal Structures

While a specific crystal structure of this compound was not found in the reviewed literature, extensive crystallographic studies on closely related quinolinone derivatives offer significant insights into the expected structural features. For instance, the crystal structure of 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one has been thoroughly characterized. iucr.org The quinoline (B57606) ring system in this analog is nearly planar. iucr.org In its crystal structure, molecules are linked by intermolecular N—H···O and O—H···O hydrogen bonds, forming chains. iucr.org

Furthermore, the crystal packing in these systems is often stabilized by π–π stacking interactions between the aromatic rings of adjacent molecules. iucr.orgiucr.org The analysis of derivatives like 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one has also been crucial in understanding how these molecules interact with biological targets at an atomic level. nih.gov The crystallographic data for a representative quinolin-2(1H)-one derivative are summarized below.

| Parameter | 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one | Reference |

| Molecular Formula | C₁₂H₁₃NO₃ | iucr.org |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P 2₁/c | iucr.org |

| a (Å) | 11.4824 (4) | iucr.org |

| b (Å) | 6.9072 (2) | iucr.org |

| c (Å) | 14.4978 (5) | iucr.org |

| β (°) | 113.1283 (15) | iucr.org |

| Volume (ų) | 1057.42 (6) | iucr.org |

| Z (molecules/unit cell) | 4 | iucr.org |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is used to study the electronic transitions occurring within a molecule. The quinolinone scaffold of this compound contains a conjugated system of π-electrons, which acts as a chromophore. This chromophore absorbs light at specific wavelengths (λmax), causing the promotion of electrons from lower-energy molecular orbitals to higher-energy ones (e.g., π→π* transitions).

The resulting UV-Vis spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's electronic structure. While specific λmax values for this compound are not detailed in the available sources, studies on analogous compounds confirm the utility of this technique. For example, the electronic properties of derivatives of 4-hydroxy-7-methoxyquinolin-2(1H)-one have been investigated using UV-Vis spectroscopy in combination with computational methods like Time-Dependent Density Functional Theory (TD-DFT) to interpret the absorption spectra. researchgate.net UV-Vis spectroscopy is widely employed to characterize newly synthesized quinolinone derivatives and to monitor the formation of products during chemical reactions. acs.orglu.se

| Wavelength (λmax) | Type of Transition | Region |

| ~200-280 nm | π→π | Ultraviolet |

| >280 nm | n→π / π→π* | Ultraviolet/Visible |

Computational and Theoretical Studies on 7 Methoxyquinolin 2 1h One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. For 7-Methoxyquinolin-2(1H)-one, DFT methods are utilized to explore its geometry, spectroscopic signatures, and intrinsic reactivity patterns.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For quinoline (B57606) and its derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31+G(d,p), have been shown to provide geometric parameters that are in good agreement with experimental data. The optimization process yields crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties. Studies on similar quinoline structures have demonstrated that DFT can reproduce bond distances to within approximately 0.01 Å and bond angles to about 0.5 degrees of experimental values.

DFT calculations are instrumental in predicting and interpreting various spectroscopic data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). Computational prediction of ¹H and ¹³C NMR chemical shifts serves as a powerful tool for structure verification and assignment. For quinoline derivatives, calculated chemical shifts, when properly scaled and referenced (e.g., against Tetramethylsilane), typically show good correlation with experimental spectra.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. These computed frequencies correspond to the fundamental vibrational modes of the molecule. While calculated harmonic frequencies are often systematically higher than experimental values, they can be brought into excellent agreement through the use of empirical scaling factors. This allows for the confident assignment of experimental IR and Raman bands to specific molecular vibrations, such as C=O stretching, C-H bending, and the vibrations of the quinoline core.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. These calculations help to identify the nature of electronic transitions, such as π→π* or n→π*, within the molecule. For quinoline derivatives, TD-DFT has been successfully used to predict and interpret their UV-Vis absorption spectra.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. FMO analysis provides a visual representation of the orbitals involved in these electronic transitions, indicating the likely sites for electrophilic and nucleophilic attack.

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule by transforming the complex molecular orbitals into a set of localized bonds, lone pairs, and anti-bonding orbitals. This method is particularly useful for quantifying delocalization effects and hyperconjugative interactions. The analysis reveals donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each donor-acceptor pair. Higher E(2) values indicate stronger interactions, signifying greater electron delocalization and molecular stability.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| Data not available | Data not available | Data not available |

Quinolin-2(1H)-one and its derivatives can exist in a tautomeric equilibrium between the lactam (keto) form and the lactim (enol) form. DFT calculations are highly effective in determining the relative stabilities of these tautomers. By calculating the total electronic energies of the optimized geometries for each tautomer, the preferred form in the gas phase or in different solvents (using solvation models) can be predicted. In most cases, the keto form of quinolin-2-ones is found to be significantly more stable than the enol form. The energy difference between the tautomers provides insight into the equilibrium constant and the population of each species under given conditions.

| Tautomer | Relative Energy (kcal/mol) |

| Keto (this compound) | Data not available |

| Enol (7-Methoxy-2-hydroxyquinoline) | Data not available |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

While DFT calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing insights into conformational flexibility, solvent effects, and intermolecular interactions. For a molecule like this compound, MD simulations could be used to explore the rotational dynamics of the methoxy (B1213986) group and to understand how the molecule interacts with its environment, such as solvent molecules or a biological receptor. These simulations can reveal the preferred conformations of the molecule in solution and the nature of the hydrogen bonding and other non-covalent interactions it forms.

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding affinity and interaction mode of a ligand with its target protein. For derivatives of this compound, molecular docking studies have been instrumental in identifying potential biological targets and elucidating the structural basis for their activity.

Research has shown that the quinoline scaffold is a versatile pharmacophore. Derivatives of 7-methoxyquinoline (B23528) have been docked against a variety of biological targets to explore their therapeutic potential. For instance, pyrazolo[3,4-d]pyrimidine derivatives synthesized from a 7-methoxy quinoline precursor were evaluated for their potential as antibacterial and antioxidant agents through molecular docking. asianpubs.org Similarly, other quinoline-based compounds have been computationally screened against targets implicated in cancer, inflammation, and infectious diseases.

Docking studies on imidazoquinoline derivatives have been performed to assess their interaction with various bacterial proteins, such as S. aureus tyrosyl-tRNA synthetase and E. coli-DNA gyrase B, suggesting these compounds could serve as prototypes for designing new multidrug-resistant antibiotics. nih.gov Furthermore, fused heterocyclic quinolinone systems have been docked into the active site of the main protease (Mpro) of SARS-CoV-2, indicating their potential as antiviral agents. nih.gov These studies typically reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the quinoline derivatives and amino acid residues in the target's active site, which are crucial for binding affinity and stability. nih.govnih.gov

The following table summarizes findings from molecular docking studies on various derivatives containing the quinoline or quinolinone core structure.

| Compound Class | Protein Target | Potential Application | Key Findings |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine derivatives of 7-Methoxy Quinoline | Bacterial proteins | Antibacterial | Compounds showed good binding affinity in the active sites of target proteins. asianpubs.org |

| Imidazoquinoline derivatives | S. aureus tyrosyl-tRNA synthetase, E. coli-DNA gyrase B | Antibacterial | Derivatives showed high docking scores and strong binding energy values, indicating potent inhibitory activity. nih.gov |

| Quinazolinone derivatives | Nuclear Factor κB (NF-κB) | Anti-inflammatory | Compounds were able to fit within the DNA binding site, with binding energies indicating stable interactions. nih.gov |

| Tetrahydropyrimido[4,5-b]quinolin-ones | SARS-CoV-2 Main Protease (Mpro) | Antiviral | Compounds efficiently docked in the Mpro active site, with some derivatives forming halogen bonds for increased affinity. nih.gov |

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Drug Likeness

In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic profile of potential drug candidates. In silico models provide a rapid and cost-effective way to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds, helping to identify candidates with favorable drug-like characteristics before extensive experimental testing. researchgate.netnih.gov Various web-based tools, such as SwissADME and pkCSM, are widely used to calculate these properties based on a molecule's structure. mdpi.comnih.gov

The drug-likeness of a compound is often initially assessed using established rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. ekb.eg Computational studies on various quinolinone derivatives have suggested that these scaffolds generally possess favorable drug-like properties, adhering to Lipinski, Ghose, and Veber principles. nih.gov

Key ADME parameters predicted by these computational tools include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, interaction with metabolic enzymes like Cytochrome P450 (CYP) isoforms, and water solubility. nih.govpreprints.org For example, high GI absorption and a good bioavailability score are indicative of a compound's potential for oral administration. ekb.eg The BOILED-Egg model is a popular predictive model that visualizes a compound's passive GI absorption and brain penetration based on its lipophilicity and polarity. humanjournals.com Predictions for quinolinone derivatives often show high GI absorption and variable BBB permeability depending on the specific substitutions.

The table below presents a typical set of in silico predicted ADME properties for a molecule with a structure similar to this compound, based on parameters evaluated in computational studies of related compounds.

| Property | Parameter | Predicted Value/Descriptor | Significance for Drug Likeness |

|---|---|---|---|

| Physicochemical Properties | Molecular Weight | < 500 g/mol | Associated with good absorption and distribution. |

| LogP (Lipophilicity) | < 5 | Optimal lipophilicity for membrane permeability and solubility. | |

| H-bond Donors | < 5 | Contributes to good membrane permeability. | |

| H-bond Acceptors | < 10 | Contributes to good membrane permeability. | |

| Pharmacokinetics | GI Absorption | High | Indicates good potential for oral bioavailability. |

| BBB Permeant | No/Yes (Varies) | Determines if the compound can act on the central nervous system. | |

| Drug-Likeness | Lipinski's Rule | Pass (0 violations) | Qualitative assessment of oral bioavailability potential. ekb.eg |

| Bioavailability Score | 0.55 | Indicates a high probability of good oral bioavailability. mdpi.com |

Computational Exploration of Reaction Mechanisms and Selectivity

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, allowing for the exploration of transition states, reaction intermediates, and the factors that control selectivity. Density Functional Theory (DFT) is a particularly prominent method used to study the electronic structure and reactivity of molecules like this compound and its derivatives. rsc.org

DFT calculations are employed to optimize the three-dimensional structures of reactants, products, and transition states, providing insights into geometrical parameters like bond lengths and angles. These theoretical calculations can be validated by comparing them with experimental data, such as that obtained from single-crystal X-ray diffraction, with studies on quinolinone derivatives often showing good agreement between theoretical and experimental geometries. nih.govrsc.org

Two key areas of analysis in these computational studies are Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. rsc.org A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to undergo electronic transitions. This analysis helps in understanding the reactivity of the quinolinone ring in various synthetic transformations.

Molecular Electrostatic Potential (MEP) Analysis: MEP maps are color-coded diagrams that illustrate the charge distribution within a molecule. These maps are invaluable for predicting how a molecule will interact with other reagents. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. rsc.org For quinolinone derivatives, MEP analysis can predict the most likely sites for substitution or other reactions, thereby explaining the observed regioselectivity in their synthesis. rsc.org

These computational approaches have been successfully applied to understand the multicomponent synthesis of novel pyrimido[4,5-b]quinolin-one systems and to rationalize the outcomes of various nucleophilic heterocyclization reactions involving the quinolinone core. rsc.orgdergipark.org.tr

Biological and Pharmacological Activities of 7 Methoxyquinolin 2 1h One Derivatives

Anticancer and Antiproliferative Activities of Derivatized Compounds

Derivatives of 7-Methoxyquinolin-2(1H)-one have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a wide array of human cancer cell lines.

Numerous studies have documented the efficacy of this compound derivatives against various cancer cell lines. For instance, a series of novel 4-(2-substituted quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one derivatives, which incorporate the 7-methoxy quinolinone moiety, have shown significant antiproliferative activity. One such compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, displayed extremely high antiproliferative activity with GI50 values in the low to subnanomolar range against the NIH-NCI 60 human tumor cell line panel mdpi.com.

The cytotoxic effects of these derivatives have been observed in a variety of cancer types, including:

Leukemia: HL-60

Liver Cancer: HepG2, Hep3B researchgate.net

Lung Cancer: H460, A549 nih.govnih.govmedcraveonline.com

Colon Cancer: COLO 205, HCT-15

Breast Cancer: MCF-7 nih.govnih.govnih.govfrontiersin.orgturkjps.orgresearchgate.netsemanticscholar.org

Cervical Cancer: HeLa nih.govfrontiersin.org

Neuroblastoma: SKNSH, SHSY-5Y nih.govscienceopen.com

The following table summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | NIH-NCI 60 panel | 10⁻¹⁰ M level (GI50) | mdpi.com |

| 4-(2-chloroquinazo-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one | Human tumor cell lines | 0.53−2.01 nM (GI50) | mdpi.com |

| Furanosesquiterpenoids (CM1 and CM2) from Commiphora myrrh | HepG2 | 3.6 µM (IC50) | researchgate.net |

| Furanosesquiterpenoids (CM1 and CM2) from Commiphora myrrh | MCF-7 | 4.4 µM (IC50) | researchgate.net |

| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | A549 (Lung) | Potent cytotoxicity | medcraveonline.com |

| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | HTC-116 (Colon) | Potent cytotoxicity | medcraveonline.com |

The anticancer activity of this compound derivatives is not solely due to their cytotoxic effects but also stems from their ability to modulate crucial cellular processes that are often dysregulated in cancer.

Cell Cycle Progression: Several derivatives have been shown to induce cell cycle arrest, thereby inhibiting the proliferation of cancer cells. For example, certain quinolinone derivatives have been found to cause cell cycle arrest at the G2/M phase in lung cancer cells medcraveonline.com and S phase in breast cancer cells frontiersin.org. This disruption of the normal cell cycle progression prevents cancer cells from dividing and growing.

Apoptosis: A key mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies have demonstrated that derivatives can trigger both intrinsic and extrinsic apoptotic pathways in cancer cells medcraveonline.com. Flow cytometry analysis has confirmed that these compounds can promote cellular detachment, nuclear condensation, and membrane destabilization, all hallmarks of apoptosis turkjps.org. The induction of apoptosis is a critical therapeutic strategy as it leads to the selective elimination of cancer cells.

Angiogenesis: Some this compound derivatives have also shown potential as anti-angiogenic agents. Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. By inhibiting this process, these compounds can effectively starve tumors of the nutrients and oxygen they need to survive and expand researchgate.net.

Antimicrobial and Antibiofilm Activities

In addition to their anticancer properties, derivatives of this compound have demonstrated significant antimicrobial and antibiofilm activities, making them promising candidates for the development of new treatments for infectious diseases.

A notable feature of these derivatives is their broad-spectrum antibacterial activity. Research has shown their effectiveness against a range of both Gram-positive and Gram-negative bacteria. For instance, a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide derivatives exhibited significant antimicrobial activity against various bacterial strains nih.gov.

The following table highlights the antibacterial activity of a representative compound against several bacterial strains.

| Bacterial Strain | Type | Activity (Inhibition Zone/MIC) | Reference |

| Escherichia coli | Gram-Negative | 21 mm / 7.812 µg/mL | mdpi.comnih.gov |

| Pseudomonas aeruginosa | Gram-Negative | 16.2 mm | mdpi.com |

| Staphylococcus aureus | Gram-Positive | 18.0 mm | mdpi.com |

| Bacillus subtilis | Gram-Positive | 16.0 mm | mdpi.com |

The antimicrobial activity of these compounds extends to unicellular fungi. Studies have specifically highlighted their efficacy against Candida albicans, a common cause of fungal infections in humans mdpi.comnih.gov. One particular derivative, a sulfamethazine derivative of 7-methoxyquinoline (B23528), demonstrated a potent effect against C. albicans with a minimum inhibitory concentration (MIC) of 31.125 µg/mL and an inhibition zone of 18 mm mdpi.comnih.gov. This indicates the potential of these compounds in the development of new antifungal therapies.

A significant challenge in treating microbial infections is the formation of biofilms, which are communities of microorganisms encased in a protective matrix that makes them resistant to conventional antibiotics. Derivatives of this compound have shown promising activity in inhibiting the formation of these biofilms mdpi.comnih.gov.

One study demonstrated that a specific derivative could achieve a high percentage of biofilm inhibition against pathogenic microbes. At a concentration of 10.0 µg/mL, the compound inhibited biofilm formation by 94.60% for E. coli and 91.74% for P. aeruginosa mdpi.comresearchgate.net. This antibiofilm activity is crucial as it can enhance the susceptibility of bacteria to antimicrobial agents and the host's immune system.

Antimalarial Activity

The global challenge of malaria, exacerbated by the rise of drug-resistant parasite strains, necessitates the discovery of novel therapeutic agents. Quinoline-based compounds have historically been a cornerstone of antimalarial therapy, and recent research has explored new derivatives for their efficacy against Plasmodium parasites.

Synthetic compounds derived from the quinoline (B57606) scaffold have demonstrated promising antimalarial activity. In one study, a series of ten synthetic quinoline derivatives were evaluated for their action against both chloroquine (CQ)-sensitive and CQ-resistant strains of Plasmodium falciparum in vitro, and against Plasmodium berghei NK65 in vivo. westmont.edu Notably, hydrazine (B178648) or hydrazide derivative compounds within this series were found to be more active against the P. falciparum strains and exhibited lower cytotoxicity in HepG2 and HeLa cell lines. westmont.edu One particular hydrazine derivative, compound 1f , showed in vivo activity against blood-stage parasites comparable to the reference drug, chloroquine. westmont.edu

Further research into other quinoline-related scaffolds has also shown significant antiplasmodial effects. Phthalimide analogues featuring bioactive scaffolds have been identified as potent growth inhibitors of P. falciparum (3D7 and W2 strains) in culture, with some showing IC50 values in the submicromolar range. nih.gov In a mouse model infected with P. berghei NK65, administration of active analogues resulted in the suppression of the parasite load and improved survival rates compared to untreated controls. nih.gov Similarly, 4(1H)-quinolone derivatives have been shown to reduce or prevent the exflagellation of male gametocytes and prevent parasite transmission to the mosquito vector, indicating their potential as transmission-blocking agents. semanticscholar.org

Table 1: Antimalarial Activity of Selected Quinoline Derivatives

| Compound Type | Target Organism | Activity | Reference |

|---|---|---|---|

| Hydrazine quinoline derivative (1f) | Plasmodium berghei (in vivo) | Activity similar to chloroquine against blood parasites. | westmont.edu |

| Phthalimide analogues (6h, 6u) | Plasmodium berghei (in vivo) | Suppression of parasite load and improved survival. | nih.gov |

| 4(1H)-quinolone derivatives (P4Q-146, ICI 56,780) | Plasmodium falciparum (in vitro) | Completely prevented infection of mosquitoes when used to treat late-stage gametocytes. | semanticscholar.org |

Antitubercular Activity against Mycobacterium tuberculosis

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health problem, with drug-resistant strains posing a major challenge to effective treatment. researchgate.net The quinoline scaffold has been a fruitful starting point for the development of new antitubercular agents.

A study focusing on 4-hydroxyquinolin-2(1H)-ones led to the synthesis of a 50-membered library of derivatives. nih.gov Among these, thirteen compounds, all featuring a 3-phenyl substituent, demonstrated minimal inhibitory concentrations (MIC) below 10 μM against Mycobacterium tuberculosis H37Ra. nih.gov One of the most promising compounds from this series was 6-fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one , which exhibited a MIC of 3.2 μM. nih.gov

In another research effort, structure optimization of a lead quinolone compound resulted in the synthesis of a series of derivatives with potent anti-tubercular activity against the M. tuberculosis H37Rv strain. sapub.org Specifically, compounds 6b6 , 6b12 , and 6b21 displayed MIC values between 1.2 and 3 μg/mL and also showed excellent activity against a multi-drug-resistant TB (MDR-TB) strain. sapub.org Importantly, these compounds were found to be non-toxic to A549 and Vero cells. sapub.org Furthermore, aldehyde-arylhydrazone-oxoquinoline derivatives have also been identified as potential anti-TB agents, with one compound showing an in vitro MIC of 6.25 μg/mL against the H37Rv strain. researchgate.net

Table 2: Antitubercular Activity of Selected Quinolone Derivatives

| Compound | Target Strain | MIC | Reference |

|---|---|---|---|

| 6-fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one | M. tuberculosis H37Ra | 3.2 μM | nih.gov |

| Compound 6b21 | M. tuberculosis H37Rv | - | sapub.org |

| Compound 6b21 | MDR-TB strain | 0.9 μg/mL | sapub.org |

| Aldehyde-arylhydrazone-oxoquinoline derivative (4e) | M. tuberculosis H37Rv | 6.25 μg/mL | researchgate.net |

Antioxidant Properties and Radical Scavenging Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Compounds with antioxidant and radical scavenging properties are therefore of significant therapeutic interest.

Derivatives of quinoline have been investigated for their ability to scavenge free radicals. In one study, the antioxidant activity of synthesized 2-chloroquinoline-3-carbaldehydes and their derivatives was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. researchgate.net Several of the tested compounds exhibited potent radical scavenging activity, with one compound, 1g , demonstrating 92.96% activity. researchgate.net

Similarly, a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones were synthesized and evaluated for their antioxidant potential. nih.gov Two compounds, 3g and 3h , displayed promising DPPH radical scavenging activity of 70.6% and 73.5%, respectively, at a concentration of 10 µM, which was comparable to the standard antioxidant Trolox (77.6%). nih.gov The antioxidant capacity of quinazolinone derivatives has also been explored, with studies showing that compounds bearing multiple hydroxyl groups are effective radical scavengers. mdpi.com One such compound with four hydroxyl groups showed the strongest radical-scavenging activity in its series. mdpi.com

Enzyme Inhibition and Receptor Modulation Studies

The modulation of enzyme activity is a key strategy in drug discovery. Derivatives of this compound have been studied for their inhibitory effects on various enzymes, highlighting their potential to intervene in specific pathological pathways.

Human lactate dehydrogenase A (hLDHA) has emerged as a therapeutic target, particularly in cancer, due to its role in the Warburg effect, a metabolic alteration that promotes cancer growth. Inhibition of hLDHA is considered a promising approach for cancer treatment.

Research into hLDHA inhibitors has identified various chemical scaffolds capable of inhibiting this enzyme. While direct studies on this compound derivatives are not extensively detailed in the provided context, the broader family of heterocyclic compounds has been a source of hLDHA inhibitors. For instance, a novel family of ethyl pyrimidine-quinolinecarboxylate derivatives was designed and synthesized as enhanced hLDHA inhibitors, with several compounds showing IC50 values below 5 μM. This indicates that the quinoline core can be a valuable component in the design of potent hLDHA inhibitors.

Cholinesterase inhibitors are critical for the management of neurodegenerative disorders like Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine. nih.gov Butyrylcholinesterase (BChE) is a specific target in this class.

Studies have shown that the quinoline scaffold is a key feature in many cholinesterase inhibitors. nih.gov A series of quinoline chalcone (B49325) derivatives were tested against both acetylcholinesterase (AChE) and BChE, with all tested compounds showing inhibitory activity to a considerable extent. nih.gov Similarly, novel 4-N-phenylaminoquinoline derivatives containing a morpholine group were designed as dual inhibitors of both AChE and BChE. In another study, some N'-(quinolin-4-ylmethylene)propanehydrazide derivatives exhibited moderate BChE inhibition with IC50 values ranging from 16.06 to 26.00 µM. semanticscholar.org These findings underscore the potential of the quinoline framework as a basis for the development of effective BChE inhibitors.

Matrix Metalloproteinase (MMP-2, MMP-9) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. nih.gov The gelatinases MMP-2 and MMP-9 are particularly crucial in pathological processes such as tumor invasion, metastasis, and angiogenesis due to their ability to degrade type IV collagen, a major component of basement membranes. Consequently, the inhibition of these enzymes is a key strategy in cancer therapy.

While research on the this compound scaffold is specific, studies on the closely related 8-hydroxyquinoline framework demonstrate the potential of quinoline derivatives as effective MMP inhibitors. The 8-hydroxyquinoline moiety is known for its metal-binding affinity, which is a valuable feature for targeting the zinc ion in the active site of MMPs. A series of synthesized 8-hydroxyquinoline derivatives were evaluated for their inhibitory activity against MMP-2 and MMP-9. Several of these compounds displayed potent inhibitory effects at the submicromolar level. Notably, compounds 5e and 5h from this series demonstrated significant inhibition of both MMP-2 and MMP-9, which correlated with potent anti-proliferative, anti-invasive, and anti-angiogenesis activity in the A549 lung cancer cell line.

| Compound | MMP-2 IC50 (µM) | MMP-9 IC50 (µM) |

|---|---|---|

| 5e | 0.24 | 0.13 |

| 5h | 0.19 | 0.11 |

Topoisomerase (DNA gyrase, Topoisomerase IV) Inhibition

Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are essential enzymes that control the topology of DNA and are critical for bacterial DNA replication, segregation, and repair. DNA gyrase introduces negative supercoils into DNA, while the primary role of topoisomerase IV is the decatenation of daughter chromosomes following replication. These enzymes are the validated targets of the quinolone class of antibiotics.

Quinolones exert their antibacterial effect by trapping the topoisomerase-DNA complex, which stalls replication forks, leading to the release of double-strand DNA breaks and subsequent cell death. This mechanism makes them effective topoisomerase poisons. The quinolin-2(1H)-one core is structurally related to the 4-quinolone antibacterial agents. Research has shown a strong correlation between the inhibitory activity of quinolones against DNA gyrase supercoiling and topoisomerase IV decatenation. In many Gram-negative bacteria, DNA gyrase is the primary target, whereas in some Gram-positive bacteria, topoisomerase IV is the preferential target. The established activity of the quinolone scaffold suggests that derivatives of quinolinone could be similarly explored for their potential to inhibit these crucial bacterial enzymes.

Heat Shock Protein 90 (Hsp90) Inhibition

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the conformational maturation, stability, and function of numerous "client" proteins. Many of these client proteins are oncoproteins involved in signal transduction pathways that drive cell proliferation, survival, and angiogenesis. The inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.

The quinoline scaffold has been identified as a novel chemotype for Hsp90 inhibition. Through high-throughput screening, a quinoline compound was identified as a moderate inhibitor of Hsp90, leading to the synthesis of analogs with improved micromolar activity in both biochemical and cell-based assays. Further studies have explored various quinoline analogs as Hsp90 inhibitors.

Additionally, the structurally related isoquinolin-1(2H)-one series has yielded compounds that selectively inhibit the Hsp90β isoform. This isoform-selectivity may help to overcome some of the toxicities associated with pan-Hsp90 inhibition. Rationally designed analogs of this series, such as compounds 4d and 6a , showed potent and selective inhibition of Hsp90β, leading to the degradation of Hsp90β-dependent client proteins and demonstrating efficacy in specific cancer cell lines.

| Compound Series | Key Feature | Target | Reported Activity |

|---|---|---|---|

| Aminoquinolines | Novel Scaffold | Hsp90 | Micromolar activity in FP and Western Blot assays |

| Isoquinolin-1(2H)-one | Compound 4d | Hsp90β-selective | >20-fold selectivity for Hsp90β |

| Isoquinolin-1(2H)-one | Compound 6a | Hsp90β-selective | >45-fold selectivity for Hsp90β |

Metalloaminopeptidase-2 (MetAP-2) and N-myristoyl transferase (NMT) Inhibition

N-myristoyl transferase (NMT) is an enzyme that catalyzes the attachment of myristate, a 14-carbon fatty acid, to the N-terminal glycine of a wide range of substrate proteins. This lipid modification is crucial for protein localization to membranes and for mediating protein-protein interactions. Because many NMT-dependent proteins are involved in oncogenic signaling and are essential for the viability of infectious parasites, NMT is considered a promising drug target.

Structure-guided optimization of quinoline-based compounds has led to the identification of potent inhibitors of NMT from the malaria-causing parasites Plasmodium falciparum (PfNMT) and Plasmodium vivax (PvNMT). The design of these inhibitors focused on modifying substituents at various positions of the quinoline ring to improve potency and selectivity. For instance, replacing an ester group with an ethyl amide (13 ) maintained the inhibitory profile. Combining the quinoline scaffold with a pyridyl moiety yielded an inhibitor (30 ) with a 14-fold increase in enzymatic and cellular potency.

| Compound | PvNMT Ki (µM) | PfNMT Ki (µM) |

|---|---|---|

| 13 | 0.34 | 0.96 |

Metalloaminopeptidase-2 (MetAP-2) is an enzyme that removes the N-terminal methionine from newly synthesized proteins. It has been identified as a target for anti-angiogenic agents. Based on a review of the available scientific literature, derivatives based on the this compound scaffold have not been widely reported as inhibitors of MetAP-2.

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK) Inhibition

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell growth, proliferation, and differentiation. Overexpression or mutation of EGFR is a common feature in many human cancers, leading to uncontrolled cell division. Therefore, inhibitors of EGFR tyrosine kinase (EGFR-TKIs) are a cornerstone of targeted cancer therapy.

The quinoline and structurally similar quinazolinone and quinoxalinone scaffolds are well-established cores for potent EGFR-TKIs. These inhibitors typically function by competing with ATP in the kinase domain's binding pocket. Numerous studies have reported the synthesis and evaluation of such derivatives, identifying compounds with potent inhibitory activity at nanomolar concentrations. For example, 4-anilinoquinoline-3-carbonitrile derivatives were found to be effective EGFR kinase inhibitors, with compound 44 showing an IC₅₀ value of 7.5 nM. A quinazolinone derivative, compound 24 , exhibited potent EGFR-TK inhibitory activity (IC₅₀ = 13.40 nM), which was more potent than the reference drug gefitinib in the same assay. Furthermore, quinoxalinone derivatives have been developed to target drug-resistant triple-mutant EGFR (L858R/T790M/C797S), with compound CPD4 showing an IC₅₀ of 3.04 nM.

| Compound | Scaffold | Target | IC50 |

|---|---|---|---|

| 44 | 4-Anilinoquinoline-3-carbonitrile | EGFR | 7.5 nM |

| 24 | Quinazolinone | EGFR-TK | 13.40 nM |

| 6f | Quinazolinone | EGFR | 1.38 µM |

| 4e | Quinazoline | EGFR | 69.4 nM |

| CPD4 | Quinoxalinone | EGFR (L858R/T790M/C797S) | 3.04 nM |

Rearranged During Transfection (RET) Inhibitor Activity